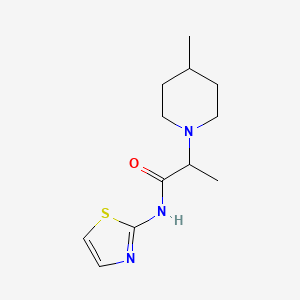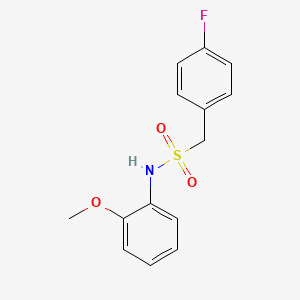![molecular formula C18H11ClFN3O B4575930 2-(4-chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4575930.png)
2-(4-chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Descripción general
Descripción
2-(4-chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a useful research compound. Its molecular formula is C18H11ClFN3O and its molecular weight is 339.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.0574678 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent pH Sensor
A heteroatom-containing organic fluorophore demonstrates the effect of intramolecular charge transfer (ICT) and aggregation-induced emission (AIE), enabling it to function as a fluorescent pH sensor. This is useful in detecting acidic and basic organic vapors in both solution and solid states (Yang et al., 2013).
Crystal Structure Studies
The compound exhibits interesting crystal structures, as evident in several pyrazolo[3,4-b]pyridines. These studies are critical for understanding the molecular conformations and hydrogen bonding in these compounds, which is vital for pharmaceutical and material science applications (Quiroga et al., 1999).
Anti-inflammatory and Analgesic Agents
Novel derivatives of the compound have been synthesized and screened for potential anti-inflammatory and analgesic activities. This application is significant in the development of new pharmaceuticals for treating inflammation and pain (Farag et al., 2012).
Structural Characterization and Isostructural Analysis
The compound has been involved in the synthesis and structural characterization of isostructural thiazoles, which are important in the development of new materials with specific physical properties (Kariuki et al., 2021).
Microwave Assisted Synthesis and Biological Evaluation
The compound's derivatives have been synthesized using microwave irradiation, showing promising results in anti-inflammatory and antibacterial activities. This method offers a more environmentally friendly and efficient approach to compound synthesis (Ravula et al., 2016).
Corrosion Inhibition
Pyrazolopyridine derivatives of the compound have been evaluated as corrosion inhibitors for mild steel in acidic environments. This application is vital in the field of materials science and engineering to enhance the longevity and durability of metals (Dandia et al., 2013).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN3O/c19-12-3-7-14(8-4-12)23-18(24)16-15(9-10-21-17(16)22-23)11-1-5-13(20)6-2-11/h1-10H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOIINYQIFUBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=NC=C2)NN(C3=O)C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4575851.png)
![3-[4-(4-chlorophenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4575858.png)
![ethyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4575869.png)
![4-[({2-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B4575874.png)
![4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4575889.png)
![2-[1-cyclopentyl-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4575893.png)
![6-({[3-(anilinocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4575898.png)
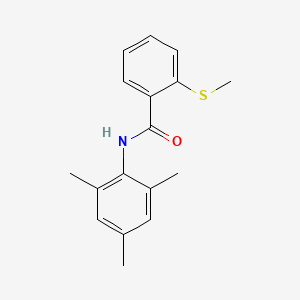

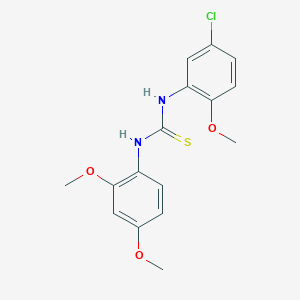
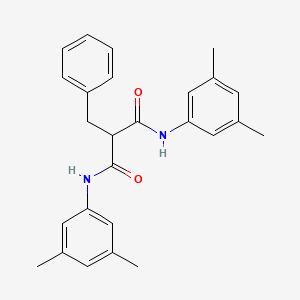
![N-(3-acetylphenyl)-N'-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]thiourea](/img/structure/B4575933.png)
